Cas no 1185540-58-2 (3-chloro-6-(piperidin-3-yloxy)pyridazine)

3-Chloro-6-(piperidin-3-yloxy)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chloro group at the 3-position and a piperidin-3-yloxy moiety at the 6-position. This structure imparts versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The chloro group enhances reactivity for further functionalization, while the piperidin-3-yloxy side chain introduces potential for interactions with biological targets, such as enzymes or receptors. Its balanced polarity and stability make it suitable for use in medicinal chemistry research, including the design of kinase inhibitors or CNS-targeting compounds. The compound is typically handled under controlled conditions due to its reactive chloro substituent.
3-chloro-6-(piperidin-3-yloxy)pyridazine structure
1185540-58-2 structure
Product Name:3-chloro-6-(piperidin-3-yloxy)pyridazine
CAS No:1185540-58-2
MF:C9H12ClN3O
MW:213.664080619812
MDL:MFCD16714382
CID:1100879
PubChem ID:45787268
Update Time:2025-05-20

3-chloro-6-(piperidin-3-yloxy)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-6-(3-piperidinyloxy)-Pyridazine
    • 3-chloro-6-(piperidin-3-yloxy)pyridazine
    • SCHEMBL11908645
    • 1185540-58-2
    • AKOS011633500
    • EN300-242016
    • MDL: MFCD16714382
    • Inchi: 1S/C9H12ClN3O/c10-8-3-4-9(13-12-8)14-7-2-1-5-11-6-7/h3-4,7,11H,1-2,5-6H2
    • InChI Key: AFAQCDVDGPIHIZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)OC1CNCCC1

Computed Properties

  • Exact Mass: 213.0668897g/mol
  • Monoisotopic Mass: 213.0668897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 47Ų

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Additional information on 3-chloro-6-(piperidin-3-yloxy)pyridazine

Professional Introduction to Compound with CAS No. 1185540-58-2 and Product Name: 3-chloro-6-(piperidin-3-yloxy)pyridazine

The compound with the CAS number 1185540-58-2 and the product name 3-chloro-6-(piperidin-3-yloxy)pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of 3-chloro-6-(piperidin-3-yloxy)pyridazine consists of a pyridazine core substituted with a chloro group at the 3-position and a piperidin-3-yloxy moiety at the 6-position, which together contribute to its distinct chemical properties and biological activities.

Recent research in the field of chemically modified heterocycles has highlighted the importance of pyridazine derivatives in developing novel therapeutic agents. The presence of the chloro group in 3-chloro-6-(piperidin-3-yloxy)pyridazine enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This reactivity allows for further functionalization, enabling the creation of more complex molecules with tailored biological properties. The piperidinyl moiety, on the other hand, is known for its ability to improve oral bioavailability and metabolic stability, making it a preferred scaffold in drug design.

One of the most compelling aspects of 3-chloro-6-(piperidin-3-yloxy)pyridazine is its potential as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that pyridazine derivatives can interact with enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases. The structural features of 3-chloro-6-(piperidin-3-yloxy)pyridazine make it particularly suitable for designing molecules that can modulate these pathways effectively.

In particular, the chloro-substituted pyridazine core has been found to enhance binding affinity to certain protein targets. This is attributed to the ability of chlorine atoms to engage in hydrogen bonding and hydrophobic interactions, thereby stabilizing the enzyme-inhibitor complex. The piperidin-3-yloxy group further contributes to this interaction by providing a flexible side chain that can adapt to different binding pockets. Such structural features are crucial for developing high-affinity ligands that can selectively inhibit disease-causing targets.

Current research initiatives are exploring the pharmacological potential of 3-chloro-6-(piperidin-3-yloxy)pyridazine in preclinical models. Preliminary studies suggest that this compound exhibits promising activity against certain types of cancer by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders. These findings underscore the importance of continued investigation into this compound's therapeutic applications.

The synthetic route to 3-chloro-6-(piperidin-3-yloxy)pyridazine is another area of interest for synthetic chemists. The synthesis involves multiple steps, including nucleophilic substitution reactions and cyclization processes, which highlight the compound's complexity and synthetic challenge. Despite these challenges, advances in synthetic methodologies have made it possible to produce this compound in high yields with high purity, facilitating further research and development.

From a computational chemistry perspective, 3-chloro-6-(piperidin-3-yloxy)pyridazine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into how the compound's structure influences its binding affinity and selectivity. For instance, computational analysis has revealed that the chloro group plays a critical role in stabilizing interactions with certain amino acid residues in protein active sites. Similarly, the piperidinyl moiety has been identified as an important determinant of binding orientation.

The development of novel drug candidates often involves optimizing physicochemical properties such as solubility, permeability, and metabolic stability. In this context, 3-chloro-6-(piperidin-3-yloxy)pyridazine has been engineered to improve these properties through structural modifications. For example, derivative compounds have been synthesized by replacing the chloro group with other substituents that enhance solubility while maintaining biological activity. Such modifications are essential for advancing a compound from an intermediate stage to a viable drug candidate.

The role of 3-chloro-6-(piperidin-3-yloxy)pyridazine in combinatorial chemistry and library screening is also noteworthy. Its versatile structure allows it to be incorporated into diverse chemical libraries, enabling high-throughput screening for new drug candidates. This approach has been particularly effective in identifying lead compounds for further optimization using structure-based drug design techniques.

In conclusion, 1185540-58- 2and product name: 3-chloro- 6-( piperidin- 3 - yloxy ) pyridazine play an important role pharmaceutical chemistry . Their unique structures , reactivities , and potential applications make them valuable tools research development . As ongoing studies continue explore their therapeutic benefits , these compounds are poised make significant contributions future medicine . p >

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